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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the interactions between isomalt, a versatile

sugar alcohol excipient, and a range of common active pharmaceutical ingredients (APIs).

Through a review of experimental data, this document aims to be an objective resource for

formulation scientists in the development of robust and effective solid dosage forms.

Executive Summary
Isomalt is an equimolar mixture of two disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-

sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (GPM). Its low hygroscopicity, good

compactability, and pleasant taste make it a suitable excipient for various oral dosage forms,

including chewable tablets, lozenges, and orally disintegrating tablets.[1][2] This guide explores

the physicochemical compatibility, tablet performance, and stability of isomalt in formulations

with various APIs, drawing comparisons with other commonly used excipients.

Physicochemical Compatibility of Isomalt with
Common APIs
The compatibility of an excipient with an API is crucial for the stability and efficacy of the final

drug product. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and
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spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) are

instrumental in detecting potential interactions.

Data Summary: Physicochemical Interaction Analysis
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API Analytical Method Key Findings
Indication of
Interaction

Paracetamol DSC

After melt-extrusion of

a 50% paracetamol

mixture, isomalt was

transformed into an

amorphous form while

paracetamol remained

crystalline.[3]

No significant

chemical interaction

observed, but a

physical

transformation of

isomalt occurs.

Hydrochlorothiazide FTIR

In a study of

olmesartan

medoxomil and

hydrochlorothiazide

formulations, the FTIR

spectra of the final

mixture showed

absorption bands in

the same positions as

their individual

components,

indicating no strong

interactions in the

solid state.[4]

No evidence of strong

chemical interaction.

Indomethacin DSC

DSC results for solid

dispersions of

indomethacin and

isomalt showed an

interaction between

the drug and the

carrier.[5]

Evidence of

interaction, likely

hydrogen bonding,

which can enhance

the stability of the

amorphous drug.

Ibuprofen DSC & TGA Thermal analysis of

ibuprofen and isomalt

mixtures showed that

ultrasound-assisted

compaction caused

Physical interaction

under specific

processing conditions.
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the melting of

ibuprofen.

Comparative Performance of Isomalt in Solid
Dosage Forms
The performance of a tablet formulation is assessed by several key parameters, including its

mechanical strength, disintegration time, and drug release profile. This section compares the

performance of isomalt-based tablets with those formulated with other common excipients.

Data Summary: Tablet Performance Metrics
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Parameter API
Isomalt
Formulation
Performance

Comparative
Excipient

Comparative
Performance

Dilution Potential Paracetamol

20% drug

loading

achievable with

standard isomalt;

40% with co-

processed

isomalt.

- -

Mefenamic Acid

30% drug

loading with co-

processed

isomalt.

- -

Ascorbic Acid

40% drug

loading with co-

processed

isomalt.

- -

Nimesulide

40% drug

loading with co-

processed

isomalt.

- -

Aspirin

30% drug

loading with co-

processed

isomalt.

- -

Tensile Strength Paracetamol

Co-extruded

isomalt/paraceta

mol mixtures

yielded harder

tablets compared

to physical

mixtures.

- -
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Hydrochlorothiazi

de

Moulded tablets

with isomalt

showed a tensile

strength that

remained above

0.80 MPa after 6

months of

storage at 85%

RH.

- -

Enalapril Maleate

Orodispersible

mini-tablets

(ODMTs) with

isomalt showed

changes in

tensile strength

as a function of

storing time and

condition.

Ludiflash®

(Mannitol-based)

Both excipients

showed potential

for ODMTs, with

specific stability

profiles.

Disintegration

Time

Hydrochlorothiazi

de

ODMTs with

isomalt achieved

disintegration

times of less

than 180

seconds, with

some

formulations

meeting the FDA

limit of 30

seconds.

Ludiflash®

(Mannitol-based)

Both excipients

could produce

ODMTs meeting

pharmacopoeial

requirements.

Theophylline Tablets with

direct

compression

(DC) isomalt had

a slower

disintegration

DC Mannitol DC mannitol

resulted in faster

disintegration.
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time compared to

DC mannitol.

Dissolution Rate Paracetamol

Co-extruded

isomalt tablets

showed a fast

dissolution rate,

with over 80% of

the drug

released within

20 minutes.

- -

Hydrochlorothiazi

de

Moulded isomalt-

based tablets

showed a fast

dissolution rate,

with over 60% of

the drug

released within

20 minutes. The

bioavailability of

hydrochlorothiazi

de from moulded

isomalt tablets

was comparable

to a conventional

tablet

formulation.

Conventional

Tablet

Similar

bioavailability.

Theophylline

Drug dissolution

rate for tablets

containing DC

isomalt was

slower than for

tablets

containing DC

mannitol.

DC Mannitol

DC mannitol

resulted in a

faster dissolution

rate.
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Stability of Isomalt Formulations
The stability of a drug product is a critical quality attribute. The low hygroscopicity of isomalt

contributes to the stability of moisture-sensitive drugs.

Data Summary: Stability Studies
API Storage Conditions

Stability
Assessment

Key Findings

Enalapril Maleate
Not specified in

abstract

Disintegration time

and tensile strength

Changes in

disintegration time

and tensile strength

were observed as a

function of storing

time, condition, and

excipient.

Hydrochlorothiazide 85% RH for 6 months Tensile strength

Moulded tablets

maintained a tensile

strength above 0.80

MPa.

Paracetamol
Half a year at different

humidities

Physical

characteristics of

tablets

Tablets were relatively

stable due to the low

hygroscopicity of

isomalt.

Indomethacin
8 weeks at 25°C and

45°C under 70% RH
Dissolution profile

Isomalt solid

dispersion samples

showed better

physical stability in

various levels of

humidity compared

with PVP K30

dispersion samples.

Experimental Protocols
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Detailed methodologies are essential for the replication and verification of experimental

findings.

Physicochemical Compatibility Analysis
Differential Scanning Calorimetry (DSC): Samples of the API, isomalt, and their physical

mixtures (typically in a 1:1 ratio) are accurately weighed into aluminum pans. The pans are

then heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C

to 300°C) under a nitrogen purge. The heat flow is measured as a function of temperature.

The appearance of new peaks, or the shifting or disappearance of existing peaks

corresponding to the melting points of the individual components, can indicate an interaction.

Fourier-Transform Infrared Spectroscopy (FTIR): Samples are prepared by mixing the API

and isomalt with potassium bromide (KBr) and compressing the mixture into a pellet. The

FTIR spectra are then recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

The disappearance of characteristic peaks or the appearance of new peaks in the spectrum

of the mixture compared to the spectra of the individual components suggests a chemical

interaction.

Tablet Performance Testing
Tensile Strength Measurement: The tensile strength of the tablets is determined by a

diametrical compression test using a tablet hardness tester. The force required to fracture

the tablet is recorded. The tensile strength (σ) is calculated using the following equation: σ =

2F / (πDt), where F is the breaking force, D is the tablet diameter, and t is the tablet

thickness.

Disintegration Test (as per USP <701>): Six tablets are placed in the basket-rack assembly

of a disintegration apparatus. The apparatus is operated in a specified medium (e.g., water

or simulated gastric fluid) at 37 ± 2°C. The time taken for all tablets to disintegrate completely

is recorded. For a product to pass, all six tablets must disintegrate within the specified time

(e.g., 30 minutes for immediate-release tablets).

Friability Test (as per USP <1216>): A pre-weighed sample of tablets (typically a number of

tablets with a total weight close to 6.5 g for tablets weighing ≤ 650 mg, or 10 tablets for those

weighing > 650 mg) is placed in the drum of a friability tester. The drum is rotated for a set

number of revolutions (usually 100). The tablets are then de-dusted and re-weighed. The

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


percentage of weight loss is calculated. A maximum weight loss of not more than 1.0% is

generally considered acceptable.

Visualizing Experimental Workflows
Direct Compression Tablet Manufacturing and Testing
Workflow

Direct Compression Workflow

Formulation

Processing

Quality Control

API

Blending

Isomalt Lubricant

Tableting

Homogenous Powder Mix

Tensile Strength Disintegration Dissolution Friability

Click to download full resolution via product page

Caption: Workflow for direct compression tablet manufacturing and subsequent quality control

testing.

Physicochemical Compatibility Assessment Pathway
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Compatibility Assessment

Sample Preparation

Analytical Techniques

Data Analysis

Conclusion

Pure API

Differential Scanning Calorimetry (DSC) Fourier-Transform Infrared Spectroscopy (FTIR)

Pure Isomalt API:Isomalt Physical Mixture

Compare Spectra/Thermograms

Identify Peak Shifts/New Peaks

Interaction

Changes Observed

No Interaction

No Changes

Click to download full resolution via product page

Caption: Logical pathway for assessing the physicochemical compatibility of an API with

isomalt.

Conclusion
Isomalt demonstrates favorable characteristics as a pharmaceutical excipient, exhibiting good

compatibility with a range of common APIs and offering robust performance in various tablet

formulations. Its low hygroscopicity contributes to the stability of finished drug products. While it
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shows comparable performance to other polyols like mannitol in many respects, the choice of

excipient will ultimately depend on the specific requirements of the API and the desired

characteristics of the final dosage form. The data presented in this guide provides a valuable

starting point for formulators considering isomalt in their drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tensile strengths and hardness of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

2. fda.gov [fda.gov]

3. Direct compression properties of melt-extruded isomalt - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Interaction and Compatibility Studies in the Development of Olmesartan Medoxomil and
Hydrochlorothiazide Formulations under a Real Manufacturing Process [mdpi.com]

5. torontech.com [torontech.com]

To cite this document: BenchChem. [A Comparative Guide to the Interaction of Isomalt with
Common Active Pharmaceutical Ingredients]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12420541#study-of-isomalt-standard-interaction-
with-common-active-pharmaceutical-ingredients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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